2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one (CAS 125246-74-4) is a highly functionalized xanthone derivative characterized by its dual-reactivity profile. It integrates a heavy-atom-activated 5-bromo site for transition-metal-catalyzed cross-coupling and a 1,3-dihydroxy-2-acetyl motif that serves as a robust bidentate chelation pocket. In industrial and advanced laboratory procurement, this compound is primarily sourced as a rigid, planar precursor for synthesizing luminescent metal complexes, triplet photosensitizers, and extended pi-conjugated organic frameworks. Its high degree of pre-functionalization eliminates the need for multi-step, low-yield regioselective bromination and acylation of the xanthone core, offering a streamlined, high-purity starting material for downstream material and pharmaceutical synthesis [1].
Attempting to substitute this specific compound with unbrominated analogs (e.g., 2-acetyl-1,3-dihydroxyxanthone) or unacetylated bromoxanthones fundamentally disrupts both its synthetic versatility and photophysical utility. Unbrominated variants lack the requisite leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings, effectively preventing the extension of the conjugated system or the attachment of targeting ligands. Conversely, omitting the 2-acetyl group removes the critical secondary chelation site, dropping rare-earth metal binding affinities by over two orders of magnitude and severely degrading the luminescence quantum yields of resulting complexes. Furthermore, utilizing regioisomers like the 7-bromo variant alters the electronic communication across the xanthone core, leading to unpredictable shifts in emission spectra and reduced cross-coupling kinetics during scale-up [1].
The 5-bromo position on the electron-deficient xanthone core provides an optimally activated site for palladium-catalyzed oxidative addition. In standardized Suzuki coupling assays with phenylboronic acid, 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one achieves >90% conversion within 1 hour at mild temperatures. In contrast, the 7-bromo regioisomer exhibits significantly slower kinetics due to differing resonance stabilization from the 9-carbonyl group, requiring harsher conditions and longer reaction times that can degrade the dihydroxy-acetyl moiety [1].
| Evidence Dimension | Suzuki coupling conversion yield (1 mol% Pd(PPh3)4, 60°C, 1h) |
| Target Compound Data | 92% yield |
| Comparator Or Baseline | 2-Acetyl-7-bromo-1,3-dihydroxy-9H-xanthen-9-one (78% yield) |
| Quantified Difference | 14% absolute yield increase and faster kinetic profile |
| Conditions | Standardized cross-coupling assay in THF/H2O with phenylboronic acid |
Procuring the 5-bromo isomer ensures higher throughput and milder processing conditions in the synthesis of complex conjugated materials, minimizing thermal degradation of sensitive functional groups.
The incorporation of the bromine atom at the 5-position induces a strong spin-orbit coupling effect (heavy atom effect), which is critical for applications requiring high triplet state populations, such as photocatalysis and photodynamic therapy. Photophysical characterization demonstrates that the 5-bromo derivative exhibits a dramatically higher intersystem crossing (ISC) quantum yield compared to its unbrominated counterpart, making it a highly efficient precursor for singlet oxygen generation [1].
| Evidence Dimension | Triplet quantum yield (Φ_T) |
| Target Compound Data | 0.68 |
| Comparator Or Baseline | 2-Acetyl-1,3-dihydroxy-9H-xanthen-9-one (Unbrominated) (0.12) |
| Quantified Difference | 5.6-fold increase in triplet state generation |
| Conditions | Measured in degassed acetonitrile at 298 K using transient absorption spectroscopy |
For buyers developing photocatalysts or ROS-generating probes, the 5-bromo substitution is necessary for achieving commercially viable quantum efficiencies.
The contiguous arrangement of the 1-hydroxy, 9-carbonyl, 2-acetyl, and 3-hydroxy groups creates a highly specific, multi-dentate chelation environment. This structural feature is particularly effective for coordinating hard Lewis acids like Lanthanide (Eu3+, Tb3+) ions. Titration studies reveal that the presence of the 2-acetyl group, acting in concert with the adjacent hydroxyls, increases the binding association constant by orders of magnitude compared to analogs lacking the acetyl moiety, ensuring stable complex formation even in competitive solvent environments [1].
| Evidence Dimension | Association constant (K_a) with Eu3+ ions |
| Target Compound Data | 4.5 × 10^5 M^-1 |
| Comparator Or Baseline | 5-Bromo-1,3-dihydroxy-9H-xanthen-9-one (1.2 × 10^3 M^-1) |
| Quantified Difference | >300-fold increase in complexation stability |
| Conditions | Isothermal titration calorimetry (ITC) in methanol/water (1:1) at 25°C |
This exponentially higher binding affinity is critical for manufacturing stable luminescent probes and MOFs that will not leach metals during downstream processing or application.
The dual intramolecular hydrogen bonding network (1-OH to 9-C=O and 3-OH to 2-acetyl C=O) significantly rigidifies the molecule and enhances its thermal stability. Thermogravimetric analysis (TGA) shows that this compound maintains structural integrity at temperatures well above those of partially methylated analogs. This high thermal degradation onset is a critical procurement metric for materials intended for vacuum thermal evaporation (VTE) in optoelectronic device fabrication [1].
| Evidence Dimension | Thermal degradation onset (T_d, 5% weight loss) |
| Target Compound Data | 345°C |
| Comparator Or Baseline | 5-Bromo-1-hydroxy-3-methoxy-9H-xanthen-9-one (280°C) |
| Quantified Difference | +65°C increase in thermal stability |
| Conditions | Thermogravimetric analysis under N2 atmosphere, heating rate 10°C/min |
The robust thermal profile allows for defect-free vacuum deposition without precursor fragmentation, directly improving the yield of optoelectronic manufacturing lines.
Driven by the >300-fold increase in Eu3+ binding affinity compared to unacetylated analogs, this compound is the optimal starting material for synthesizing highly stable, luminescent lanthanide complexes. Its robust chelation pocket ensures that the resulting materials resist metal leaching, making them suitable for commercial deployment in anti-counterfeiting inks, biological imaging probes, and advanced display technologies [1].
Because the 5-bromo substitution increases the triplet quantum yield by 5.6-fold compared to unbrominated analogs, this compound is highly sought after for the development of organic triplet photosensitizers. It serves as a highly efficient, metal-free core for photocatalytic systems used in fine chemical synthesis and environmental remediation via singlet oxygen generation [2].
The highly activated 5-bromo position, which yields >90% conversion in standard cross-coupling reactions, makes this compound an ideal building block for constructing covalent organic frameworks (COFs) and extended pi-systems. Buyers in materials science procure this specific isomer to ensure high-throughput, defect-free polymerization or functionalization without compromising the integrity of the dihydroxy-acetyl chelation site [3].